molecular formula C13H15FN4O B2546351 1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one CAS No. 1986427-68-2

1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2546351
CAS No.: 1986427-68-2
M. Wt: 262.288
InChI Key: WVILSERDPNVMNP-UHFFFAOYSA-N
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Description

1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C13H15FN4O and its molecular weight is 262.288. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has demonstrated the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. These compounds have shown good to moderate activities against different microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, certain derivatives have been studied for their antitumor activities, indicating their potential in cancer treatment. For example, amino acid ester derivatives containing 5-fluorouracil were synthesized and exhibited inhibitory effects against cancer cell lines, demonstrating the utility of such compounds in developing novel anticancer therapies (Xiong et al., 2009).

Molecular Interactions and Structural Analysis

The study of molecular interactions and structural analysis is crucial in understanding the properties and potential applications of chemical compounds. For instance, the analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the nature and energetics associated with these interactions. Such understanding is vital for the design and development of new materials with desired properties (Shukla et al., 2014).

Synthesis and Chemical Properties

The synthesis of novel compounds and the exploration of their chemical properties form the basis of developing new drugs and materials. For example, the synthesis of 18F-labeled fluconazole and its studies using positron emission tomography (PET) in rabbits highlight the application of such compounds in medical imaging and diagnostic processes (Livni et al., 1992).

Biochemical Applications

The exploration of biochemical applications, including the study of enzyme-mediated processes and drug metabolism, is a critical area of research. For instance, the role of CYP450 enzymes in mediating the sensitivity of cancer cells to antitumor benzothiazoles underscores the importance of understanding biochemical pathways in developing effective cancer therapies (Tan et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

1-[5-amino-1-(2-fluorophenyl)triazol-4-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c1-13(2,3)11(19)10-12(15)18(17-16-10)9-7-5-4-6-8(9)14/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVILSERDPNVMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(N(N=N1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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